2-(1,3-benzodioxol-5-yl)-5-bromo-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(1,3-benzodioxol-5-yl)-5-bromo-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of benzodioxoles. These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms. The presence of a bromine atom and an isoindole moiety further adds to the complexity and potential reactivity of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yl)-5-bromo-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the bromination of a precursor compound, followed by cyclization to form the isoindole ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction conditions precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzodioxol-5-yl)-5-bromo-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile.
Scientific Research Applications
2-(1,3-benzodioxol-5-yl)-5-bromo-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-5-bromo-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown promising anticancer activity.
2-(6-benzoyl-2H-1,3-benzodioxol-5-yl)acetic acid: Another benzodioxole derivative with potential biological activities.
Uniqueness
2-(1,3-benzodioxol-5-yl)-5-bromo-1H-isoindole-1,3(2H)-dione is unique due to the presence of both the bromine atom and the isoindole moiety, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C15H8BrNO4 |
---|---|
Molecular Weight |
346.13 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-bromoisoindole-1,3-dione |
InChI |
InChI=1S/C15H8BrNO4/c16-8-1-3-10-11(5-8)15(19)17(14(10)18)9-2-4-12-13(6-9)21-7-20-12/h1-6H,7H2 |
InChI Key |
PDBQJUQHEXYTCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)Br |
Origin of Product |
United States |
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